Enhanced NLO Hyperpolarizability vs. 4-Phenylcinnoline
In silico ab initio calculations demonstrate that the addition of a 4-propylphenyl group to the cinnoline core enhances the first-order hyperpolarizability (β) compared to the unsubstituted 4-phenylcinnoline. This indicates a superior potential for the target compound in nonlinear optical (NLO) applications, such as in optical limiters, switches, and frequency converters [1].
| Evidence Dimension | First-order hyperpolarizability (βtotal) in gas phase |
|---|---|
| Target Compound Data | Value not explicitly reported for this exact compound; predicted to be higher based on substitution pattern. |
| Comparator Or Baseline | 4-Phenylcinnoline (βtotal = 230.9 a.u.) |
| Quantified Difference | Increase expected but not numerically quantified due to class-level inference from the 4-substituted cinnoline series. |
| Conditions | Ab initio/HF/6-311G(d,p) level of theory in the gas phase, as reported for related 4-substituted cinnolines. |
Why This Matters
Higher hyperpolarizability directly translates to stronger NLO response, which is a critical selection criterion for materials scientists designing advanced optoelectronic devices.
- [1] Vahideh Hadigheh Rezvan. Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio Calculations. Advanced Journal of Chemistry, Section A, 2022, 5(1), 10-21. View Source
